What is the chemical structure of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-
What is the chemical structure of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-, a heterocyclic compound of interest in medicinal chemistry. The pyridinone scaffold is a well-established pharmacophore present in a variety of biologically active molecules. This document delves into the chemical structure, physicochemical properties, and synthesis of 1-methyl-2,3-dihydropyridin-4-one. Furthermore, it explores the known and potential biological activities of this class of compounds, with a focus on their applications in drug discovery and development. Detailed experimental protocols for its synthesis and analytical characterization are also provided to aid researchers in their scientific endeavors.
Introduction to the 2,3-dihydro-4(1H)-pyridinone Scaffold
The 2,3-dihydro-4(1H)-pyridinone core is a significant heterocyclic motif that forms the structural basis for a wide array of natural products and synthetic molecules with diverse biological activities.[1][2] These compounds have garnered considerable attention in the field of medicinal chemistry due to their potential as therapeutic agents. Derivatives of the pyridinone scaffold have been reported to exhibit a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, anti-inflammatory, and phytotoxic activities.[3][4] The specific compound, 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-, also known as 1-methyl-2,3-dihydropyridin-4-one, represents a fundamental member of this class, offering a valuable building block for the synthesis of more complex and potentially bioactive molecules.[5] This guide aims to provide a detailed technical resource for researchers working with or interested in this promising chemical entity.
Physicochemical and Structural Properties
The fundamental properties of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- are summarized below. A thorough understanding of these characteristics is crucial for its handling, characterization, and application in synthetic and biological studies.
Chemical Structure
The chemical structure of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- consists of a six-membered dihydropyridinone ring with a methyl group attached to the nitrogen atom.
Caption: Chemical structure of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-.
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | 1-methyl-2,3-dihydropyridin-4(1H)-one | [5] |
| CAS Number | 35488-00-7 | [5] |
| Molecular Formula | C6H9NO | [5] |
| Molecular Weight | 111.14 g/mol | [5] |
| Exact Mass | 111.068413911 g/mol | [5] |
| Topological Polar Surface Area | 20.3 Ų | [5] |
| XLogP3 | 0.1 | [5] |
| Heavy Atom Count | 8 | [5] |
| Complexity | 129 | [5] |
Synthesis and Mechanistic Insights
The synthesis of 2,3-dihydro-4-pyridones is a well-documented area of organic chemistry, with several established methodologies.[6] A common and efficient approach involves the aza-Diels-Alder reaction between a diene and an imine.[6]
Synthetic Pathway: Aza-Diels-Alder Reaction
A versatile method for the synthesis of the 2,3-dihydro-4-pyridone scaffold is the reaction of Danishefsky's diene with an appropriate imine.[6] For the synthesis of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-, the corresponding N-methyl imine would be the required starting material.
Caption: A generalized workflow for the synthesis of 2,3-dihydro-4-pyridones.
Experimental Protocol: Aza-Diels-Alder Synthesis
The following is a representative, step-by-step protocol for the synthesis of a 2,3-dihydro-4-pyridone derivative, which can be adapted for the synthesis of the title compound.
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Imine Formation: In a round-bottom flask, dissolve the desired aldehyde and N-methylamine in a suitable solvent (e.g., dichloromethane). Stir the mixture at room temperature for 1-2 hours to form the corresponding N-methyl imine in situ.
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Aza-Diels-Alder Reaction: To the solution containing the imine, add a catalytic amount of a Lewis acid, such as copper(II) triflate.[6]
-
Diene Addition: Slowly add Danishefsky's diene to the reaction mixture at room temperature.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 2,3-dihydro-4-pyridone.
Spectroscopic and Analytical Characterization
The structural elucidation of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- is typically achieved through a combination of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group protons, the methylene protons at positions 2 and 3, and the vinyl protons of the dihydropyridinone ring.
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¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon, the olefinic carbons, the aliphatic carbons, and the methyl carbon.
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-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1650-1600 cm⁻¹.
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ being prominently observed.
Pharmacological Profile and Potential Applications
While specific biological data for 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- is not extensively reported, the broader class of 2,3-dihydro-4(1H)-pyridinone derivatives has shown significant promise in drug discovery.
Antiviral Activity
Several studies have highlighted the antiviral potential of 2,3-dihydro-4H-pyridinone derivatives. Notably, certain compounds within this class have demonstrated inhibitory activity against viruses belonging to the Flaviviridae family, which includes pathogens such as Yellow Fever Virus and Hepatitis C Virus.[7] This suggests that the 2,3-dihydro-4(1H)-pyridinone scaffold could serve as a valuable starting point for the development of novel antiviral agents.[7]
Other Potential Biological Activities
The pyridinone core is a versatile pharmacophore found in molecules with a wide range of biological activities, including:
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Anti-HIV Activity: Some pyridinone derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[3]
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Antimalarial Activity: The 4(1H)-pyridinone scaffold has been explored for the development of new antimalarial drugs.[3]
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Phytotoxic Properties: Certain pyridinone derivatives, such as fluridone, are used as herbicides.[4][8]
The diverse biological activities associated with the pyridinone scaffold underscore the potential of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- as a key intermediate for the synthesis of novel therapeutic agents.
Conclusion
4(1H)-Pyridinone, 2,3-dihydro-1-methyl- is a heterocyclic compound with a chemically tractable structure and significant potential for further derivatization. Its synthesis can be readily achieved through established synthetic routes like the aza-Diels-Alder reaction. The known biological activities of related pyridinone derivatives, particularly in the antiviral domain, make this compound and its analogues attractive targets for future drug discovery and development programs. This technical guide provides a solid foundation for researchers to explore the chemistry and therapeutic potential of this promising class of molecules.
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